
Azido-PEG10-CH2CO2-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG10-CH2CO2-NHS is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and various functional groups. The synthesis typically involves the following steps:
PEGylation: Polyethylene glycol is reacted with a suitable azide precursor to introduce the azide functional group.
Activation: The azido-PEG is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester.
The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and the reactions are typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in specialized facilities equipped with advanced equipment for large-scale synthesis and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG10-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained alkyne groups like DBCO or BCN.
Major Products
The major products formed from these reactions are stable triazole linkages, which are commonly used in bioconjugation and labeling applications .
Applications De Recherche Scientifique
Azido-PEG10-CH2CO2-NHS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
Azido-PEG10-CH2CO2-NHS exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions to form stable triazole linkages.
NHS Ester: Reacts with primary amines to form stable amide bonds, facilitating the conjugation of the compound to various biomolecules.
These reactions enable the compound to serve as a versatile linker in the synthesis of complex molecules and bioconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azido-PEG4-CH2CO2-NHS
- Azido-PEG8-CH2CO2-NHS
- Azido-PEG12-CH2CO2-NHS
Uniqueness
Azido-PEG10-CH2CO2-NHS is unique due to its specific PEG chain length (10 ethylene glycol units), which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring a longer linker, such as the synthesis of PROTACs and other complex bioconjugates .
Propriétés
Formule moléculaire |
C26H46N4O14 |
|---|---|
Poids moléculaire |
638.7 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C26H46N4O14/c27-29-28-3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(33)44-30-24(31)1-2-25(30)32/h1-23H2 |
Clé InChI |
DGZJUQVIBLXHGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
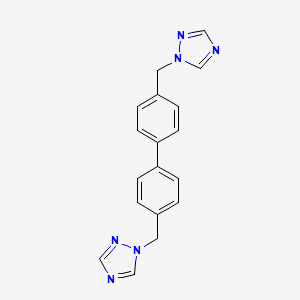

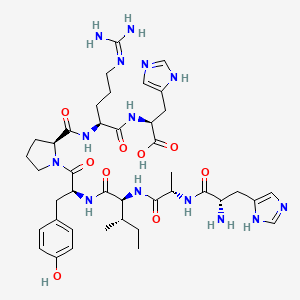
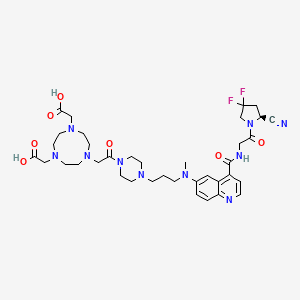

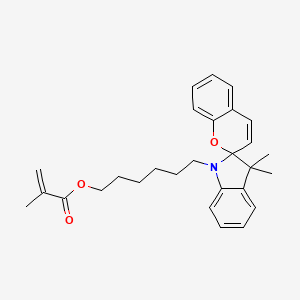
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
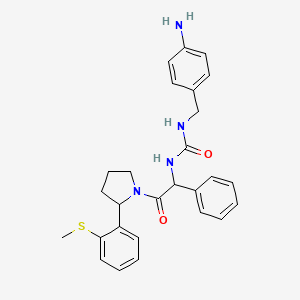


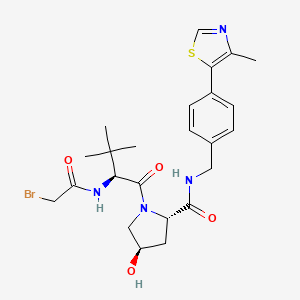
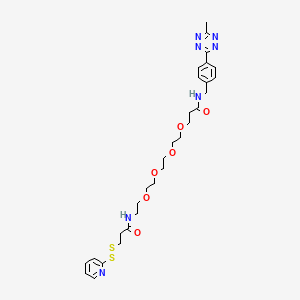
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
